molecular formula C10H11NO3 B12608263 4-(3-Nitrophenyl)but-3-en-2-ol CAS No. 918540-64-4

4-(3-Nitrophenyl)but-3-en-2-ol

Cat. No.: B12608263
CAS No.: 918540-64-4
M. Wt: 193.20 g/mol
InChI Key: GJMAPKWKNDSQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Nitrophenyl)but-3-en-2-ol is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a nitrophenyl group attached to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)but-3-en-2-ol typically involves the reaction of 3-nitrobenzaldehyde with an appropriate alkene under basic conditions. One common method is the aldol condensation reaction, where 3-nitrobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(3-Nitrophenyl)but-3-en-2-one.

    Reduction: 4-(3-Aminophenyl)but-3-en-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Nitrophenyl)but-3-en-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)but-3-en-2-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)but-3-en-2-ol
  • 4-(2-Nitrophenyl)but-3-en-2-ol
  • 4-(3-Nitrophenyl)but-3-en-2-one

Comparison

4-(3-Nitrophenyl)but-3-en-2-ol is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

4-(3-Nitrophenyl)but-3-en-2-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a butenol structure. Its molecular formula is C10_{10}H11_{11}NO2_2, and it exhibits properties typical of phenolic compounds, which often contribute to their biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related nitrophenyl compounds have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potential applications in treating infections caused by resistant bacteria .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays. Compounds with nitro groups are known to exhibit significant radical scavenging abilities, which can help mitigate oxidative stress in biological systems .

Estrogen Receptor Modulation

Recent studies have explored the interaction of similar compounds with estrogen receptors. For example, certain derivatives have been identified as antagonists to estrogen receptors (ERα and ERβ), suggesting a potential role in breast cancer therapeutics . While specific data on this compound is limited, its structural similarities may imply comparable activities.

The mechanisms underlying the biological activities of this compound are largely based on its ability to interact with cellular targets:

  • Inhibition of Bacterial Growth : Compounds with similar structures have been shown to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Antioxidative Mechanisms : The presence of hydroxyl groups allows for hydrogen donation, neutralizing free radicals and reducing oxidative damage.
  • Hormonal Modulation : The compound may bind to estrogen receptors, modulating gene expression involved in cell proliferation and apoptosis.

Case Studies

Several case studies provide insights into the biological activities of nitrophenyl derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that related nitrophenyl compounds exhibited bactericidal effects against Klebsiella pneumoniae, with MBC/MIC ratios indicating strong potential for clinical use .
  • Estrogen Receptor Interaction : Research utilizing molecular dynamics simulations revealed that certain nitrophenyl derivatives could effectively bind to estrogen receptors, suggesting that this compound may share similar properties .

Data Tables

Activity TypeCompoundMIC (µg/mL)Reference
AntimicrobialThis compoundTBD
AntioxidantSimilar nitrophenyl compoundsTBD
Estrogen Receptor AntagonistSimilar derivativesTBD

Properties

CAS No.

918540-64-4

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(3-nitrophenyl)but-3-en-2-ol

InChI

InChI=1S/C10H11NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-8,12H,1H3

InChI Key

GJMAPKWKNDSQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.